(5-(4-(((5-甲基呋喃-2-基)甲基)氨基)喹唑啉-6-基)呋喃-2-基)甲醇

描述

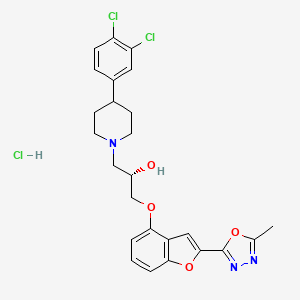

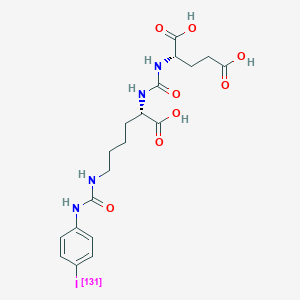

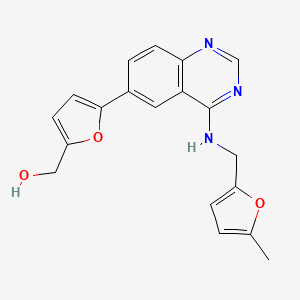

The compound (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol is a member of quinazolines . It has a molecular formula of C19H17N3O3 . This compound is also known by other names such as ML167 and CHEMBL1604618 .

Molecular Structure Analysis

The compound has a molecular weight of 335.4 g/mol . The IUPAC name for this compound is [5-[4-[(5-methylfuran-2-yl)methylamino]quinazolin-6-yl]furan-2-yl]methanol . The InChI and Canonical SMILES for this compound are also available .

Physical And Chemical Properties Analysis

The compound has a XLogP3-AA value of 2.7 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has 5 rotatable bonds .

科学研究应用

合成和抗肿瘤活性

蔡志谦(2015 年)的一项研究探索了具有潜在抗肿瘤活性的新型喹唑啉衍生物的合成。这些化合物针对各种肿瘤细胞系进行了测试,显示出显着的抗肿瘤潜力。一种衍生物表现出比拉帕替尼(一种已知的抗癌药物)更好的抗肿瘤活性 (蔡志谦,2015)。

开环合成

董升晨等人。(2013 年)描述了涉及芳香醛、萘-2-胺和四氢-2,5-二甲氧基呋喃的三组分反应。该过程通过呋喃开环合成了新型的 3-芳基-2-(3-芳基苯并[f]喹啉-2-基)苯并[f]喹啉衍生物,表明在化学合成中具有潜在应用 (董升晨等人,2013)。

拉帕替尼甲苯磺酸盐研究

2013 年,K. Ravikumar 等人进行了一项研究,检查了抗癌药物拉帕替尼的甲苯磺酸盐,分析了它们的晶体结构。这项研究有助于理解药物化合物的固态化学,有可能指导新药配方的开发 (K. Ravikumar 等人,2013)。

毒性研究

D. M. Danilchenko 和 V. V. Parchenko(2016 年)研究了呋喃基化合物的烷基衍生物的急性毒性。他们的研究结果突出了根据烃取代基的不同毒性水平,有助于了解这些化合物的安全性 (D. M. Danilchenko 和 V. V. Parchenko,2016)。

苯并咪唑的合成

T. Stroganova 等人(2013 年)开发了一种合成 2-甲基-1-[(5-甲基呋喃-2-基)甲基]-1H-苯并咪唑的方法。该研究证明了呋喃环的质子分解,导致形成 N-取代的吡咯环,表明在杂环化学中的应用 (T. Stroganova 等人,2013)。

作用机制

Target of Action

The primary target of ML167 is Cdc2-like kinase 4 (Clk4) . Clk4 is part of the Cdc2-like kinase (Clk) family, which plays a crucial role in RNA splicing, a process critical for correct gene expression .

Mode of Action

ML167 acts as a highly selective inhibitor of Clk4 . It operates in an ATP-competitive manner, meaning it competes with ATP for binding to the kinase . The inhibition of Clk4 by ML167 leads to changes in the phosphorylation state of serine/arginine-rich (SR) proteins, which are major components of the spliceosome .

Biochemical Pathways

The inhibition of Clk4 by ML167 affects the phosphorylation of SR proteins, thereby influencing the process of RNA splicing . This can lead to alterations in gene expression, which can have downstream effects on various cellular processes.

Result of Action

The inhibition of Clk4 by ML167 and the subsequent effects on RNA splicing can lead to changes in gene expression . This can have a variety of cellular effects, depending on the specific genes affected. Given Clk4’s role in RNA splicing, the effects of ML167 could potentially impact a wide range of cellular processes.

Action Environment

The action, efficacy, and stability of ML167 can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can impact the activity of ML167. Additionally, the compound’s solubility in DMSO and ethanol suggests that the choice of solvent could also influence its action . .

属性

IUPAC Name |

[5-[4-[(5-methylfuran-2-yl)methylamino]quinazolin-6-yl]furan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-12-2-4-14(24-12)9-20-19-16-8-13(3-6-17(16)21-11-22-19)18-7-5-15(10-23)25-18/h2-8,11,23H,9-10H2,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCFOIBAEVAOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol | |

CAS RN |

1285702-20-6 | |

| Record name | 1285702-20-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: ML167 acts as an inhibitor of Cdc2-like kinase 4 (Clk4) []. Clk’s are involved in the phosphorylation of serine- and arginine-rich (SR) proteins, which are crucial components of the spliceosome, a complex responsible for gene splicing [].

A: While ML167's specific impact on splicing regulation is not extensively discussed in the provided papers, its inhibition of Clk4 suggests a potential role in modulating alternative splicing. Clk kinases are known to phosphorylate SR proteins, which are key regulators of splice site selection. Thus, ML167's inhibition of Clk4 may disrupt the phosphorylation status of SR proteins, ultimately influencing alternative splicing patterns [].

A: Research suggests that the PAK1-Clk-SRRM1 network, which includes Clk kinases, contributes to chemoresistance in acute myeloid leukemia (AML) []. By inhibiting Clk kinases, ML167 could potentially disrupt this network and enhance the sensitivity of chemoresistant AML cells to chemotherapy [].

A: Yes, studies indicate that combining ML167 with a PAK1 inhibitor (FRAX597) synergistically reduces the growth and colony-forming capacity of chemoresistant AML cells, further sensitizing them to chemotherapy [].

ANone: The molecular formula of ML167 is C19H17N3O3, and its molecular weight is 335.36 g/mol. This information can be derived from its chemical name: (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol.

ANone: The provided research papers do not offer specific details regarding the spectroscopic data (e.g., NMR, IR, Mass Spectrometry) of ML167.

A: Computational studies using structure-based bioactive pharmacophore modeling and virtual screening have identified ML167 as a potential inhibitor of EGFR, including some of its clinically relevant mutations [].

A: ML167 exhibits a good fit with the 3D pharmacophore model of EGFR and its mutants in silico []. Furthermore, it displays favorable binding energy compared to known EGFR inhibitors like Gefitinib and Erlotinib in computational studies [].

A: The current evidence for ML167's activity against EGFR is based solely on computational studies []. Further experimental validation, including in vitro and in vivo studies, is required to confirm its efficacy and potency as an EGFR inhibitor.

ANone: The provided research articles do not delve into the detailed pharmacokinetics (absorption, distribution, metabolism, excretion) of ML167.

ANone: No information on clinical trials involving ML167 is available in the provided scientific papers.

ANone: The research papers do not provide specific details regarding the toxicity profile or potential adverse effects of ML167.

A: The provided research primarily focuses on ML167's potential in AML []. There is no information regarding its application or investigation in other diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,9R)-1-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B609040.png)